molecular formula C18H22N4O3 B2967064 2-(4-methoxyphenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide CAS No. 1797805-12-9

2-(4-methoxyphenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide

Cat. No. B2967064
CAS RN: 1797805-12-9
M. Wt: 342.399
InChI Key: ADXKQVSKXPQVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide, also known as MPA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPA has been found to have a wide range of biological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which are structurally related to the compound , has shown these compounds to possess significant anti-inflammatory and analgesic properties. They were synthesized and evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying high inhibitory activity and selectivity, with notable analgesic and anti-inflammatory effects. These findings suggest potential applications in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

A comparative study of Mannich bases, including N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA), revealed their effectiveness as corrosion inhibitors for mild steel in sulfuric acid solutions. This application is crucial in industrial processes, where corrosion leads to significant material and financial losses. The study showed that these inhibitors effectively protect metal surfaces through spontaneous adsorption, suggesting their utility in developing more efficient and environmentally friendly corrosion protection strategies (Nasser & Sathiq, 2017).

Parkinson's Disease Imaging

The synthesis of radiolabeled compounds targeting the LRRK2 enzyme in Parkinson's disease, such as [11C]HG-10-102-01, indicates the application of similar molecular frameworks in developing diagnostic tools for neurodegenerative diseases. These compounds can be used in positron emission tomography (PET) imaging to study disease progression and response to therapeutics, providing valuable insights into Parkinson's disease mechanisms and potential treatment strategies (Wang et al., 2017).

Antimicrobial Activity

Synthesized derivatives of 2-(4-(3-oxomorpholino)phenyl)-azanediyl)-bis(methylene)bis(1H-1,2,3-triazole-4,1-diyl)bis(N-(4-phenyl-pyrimidin-2-yl)acetamide) have shown antimicrobial activity against selected bacterial and fungal strains. This research opens avenues for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance. The structural modification and evaluation of these compounds provide a basis for further investigation into their mechanisms of action and potential clinical applications (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-4-2-14(3-5-15)12-18(23)20-13-16-19-7-6-17(21-16)22-8-10-25-11-9-22/h2-7H,8-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXKQVSKXPQVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.